l-Lysyl-d-prolyl-l-threonine

Description

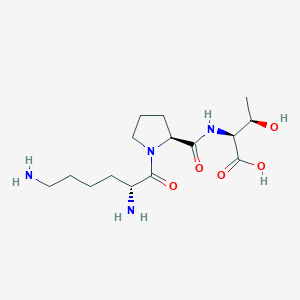

Structure

3D Structure

Properties

Molecular Formula |

C15H28N4O5 |

|---|---|

Molecular Weight |

344.41 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2R)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10-,11+,12+/m1/s1 |

InChI Key |

LOGFVTREOLYCPF-WYUUTHIRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCN)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O |

Origin of Product |

United States |

Contextualization of Tripeptide Research Within Chemical Biology

Tripeptides, consisting of three amino acids linked by peptide bonds, represent a significant area of research within chemical biology due to their diverse and crucial roles in biological systems. nih.govacs.org These small peptides can function as signaling molecules, enzyme substrates or inhibitors, and structural components of larger proteins. nih.govacs.org The exploration of tripeptide motifs is fundamental to understanding protein-protein interactions and designing peptidomimetics, which are compounds that mimic the structure and function of natural peptides. nih.gov Researchers are continually identifying new bioactive peptides from various natural sources and investigating their mechanisms of action, which holds promise for applications in industries such as food and medicine. novapublishers.com The inherent modularity of peptides allows for systematic modifications and the study of structure-activity relationships, making them valuable tools for probing biological processes. blogspot.com

The study of tripeptides also intersects with the development of novel biomaterials. For instance, certain tripeptides can self-assemble into well-defined nanostructures like hydrogels, which have potential applications in tissue engineering and drug delivery. acs.orgfrontiersin.org The specific sequence and stereochemistry of the amino acids within the tripeptide dictate its self-assembly properties and the resulting morphology of the nanostructure. acs.orgfrontiersin.org Furthermore, the investigation of tripeptides contributes to our understanding of fundamental biochemical processes, such as the role of small peptides in cellular signaling and metabolism. acs.org

Historical Perspective of L Lysyl D Prolyl L Threonine Discovery and Initial Characterization

The specific tripeptide l-Lysyl-d-prolyl-l-threonine, also denoted as K(D)PT, has been a subject of scientific inquiry, particularly in the context of its potential therapeutic applications. A clinical trial registered in the EU Clinical Trials Register provides information on this compound acetate (B1210297), indicating its investigation as an investigational medicinal product. clinicaltrialsregister.eu The trial details specify the compound as a powder for oral solution, with this compound acetate being the active substance of chemical origin. clinicaltrialsregister.eu This points to a level of characterization that includes its formulation for potential clinical use.

Further details regarding its initial discovery and comprehensive characterization are often embedded within patent literature and specialized scientific publications. For instance, patents related to aminoacyl-tRNA synthetase (AARS) protein fragments sometimes include extensive tables of peptide sequences, which could potentially encompass this compound, as part of broader research into bioactive protein fragments. google.com The characterization of such peptides typically involves establishing their planar structure through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com The absolute configuration of the amino acid residues is then determined, often using chiral liquid chromatography methods or advanced techniques like Marfey's method. mdpi.com

Significance of Non Canonical Amino Acids and Peptide Stereochemistry in Bioactive Tripeptides

Precursor Amino Acid Synthesis and Chiral Resolution

The foundation of any peptide synthesis lies in the quality and purity of the constituent amino acid building blocks. For this compound, this involves securing l-lysine (B1673455) and l-threonine (B559522) of high enantiomeric purity and, most critically, the stereoselective production of D-proline.

D-proline is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and natural products. thieme-connect.com Unlike its L-enantiomer (B50610), which is abundant in nature, D-proline must typically be prepared through stereoselective synthesis or by the resolution of a racemic mixture. google.com

Several methodologies have been developed for the asymmetric synthesis of D-proline. One approach involves the stereoselective aza-Michael addition and ring-closing metathesis starting from a chiral pool material like (R)-cyclohexylideneglyceraldehyde. thieme-connect.com Another method employs the asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde using a specific catalyst and an organic base, which offers the advantages of low catalyst loading and high optical purity in the final product. google.com Biocatalytic methods have also emerged as powerful tools. For instance, a one-pot stereoinversion cascade using an L-amino acid deaminase and a D-amino acid dehydrogenase can convert readily available L-amino acids into their D-counterparts with high enantiomeric excess. rsc.org Enzymatic dynamic kinetic reduction has also been successfully applied to produce stereoisomers of proline derivatives. sci-hub.se

The following table summarizes various approaches to D-proline synthesis:

| Synthesis Strategy | Key Steps | Starting Material Example | Advantages |

| Asymmetric Synthesis | Aza-Michael addition, Ring-closing metathesis | (R)-cyclohexylideneglyceraldehyde | Utilizes a common chiral precursor for diverse targets. thieme-connect.com |

| Catalytic Hydrogenation | Asymmetric catalytic hydrogenation, Oxidation | Pyrrolidine-2-formaldehyde | Low catalyst usage, high optical purity, suitable for industrial scale. google.com |

| Biocatalytic Stereoinversion | Enzymatic deamination, Stereoselective reductive amination | L-proline (B1679175) | High selectivity, uses inexpensive precursors. rsc.org |

| Enzymatic Dynamic Kinetic Reduction | Ketoreductase-catalyzed reduction | Cyclic ketoesters | Provides access to various stereoisomers under mild conditions. sci-hub.se |

Enantiomeric Purity Assessment of Lysine (B10760008) and Threonine Isomers

Ensuring the enantiomeric purity of the l-lysine and l-threonine precursors is critical to prevent the formation of diastereomeric impurities in the final peptide. Various analytical techniques are employed to quantify the presence of the undesired D-enantiomer.

High-Performance Liquid Chromatography (HPLC) is a widely used method. nih.gov It often involves a pre-column derivatization step using a chiral reagent, such as ortho-phthalaldehyde (OPA) with a chiral thiol, to form diastereomeric derivatives that can be separated on a standard reversed-phase column and detected with high sensitivity by fluorescence or UV. researchgate.net Gas chromatography (GC) on a chiral stationary phase is another powerful technique, which typically requires derivatization of the amino acids to make them volatile. cat-online.com

Additionally, the specific optical rotation of an amino acid solution, measured by polarimetry, can serve as an indicator of purity, as this physical property is directly related to the enantiomeric composition. cabidigitallibrary.org However, chromatographic methods are generally preferred for their higher accuracy and ability to detect even trace amounts of the unwanted enantiomer. researchgate.netcat-online.com It is important to note that certain analytical procedures, particularly those involving derivatization, can themselves induce racemization, which must be accounted for. acs.org

The table below outlines common methods for assessing enantiomeric purity:

| Analytical Method | Principle | Detection Limit Example | Key Considerations |

| Chiral HPLC | Pre-column derivatization with a chiral reagent (e.g., OPA/chiral thiol) to form separable diastereomers. researchgate.net | Quantitation limit of 0.04% for the minor enantiomer. researchgate.net | The stability of the derivatives and potential for racemization during derivatization must be considered. researchgate.netacs.org |

| Chiral GC-MS | Separation of volatile amino acid derivatives on a chiral capillary column. cat-online.com | Can detect optical antipodes down to 0.1%. cat-online.com | Hydrolysis of a peptide for analysis can cause racemization, affecting accuracy. cat-online.com |

| Polarimetry | Measurement of the rotation of plane-polarized light by a solution of the chiral amino acid. cabidigitallibrary.org | Less sensitive to trace impurities compared to chromatographic methods. | Provides a bulk assessment of optical purity rather than quantifying specific enantiomers. cabidigitallibrary.org |

| LC-MS/MS | Combination of liquid chromatography separation with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov | Enables highly sensitive and selective detection of impurities. nih.gov | Often used for complex impurity profiling. nih.gov |

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the standard method for chemically synthesizing peptides. vapourtec.compeptide.com The process involves anchoring the C-terminal amino acid (l-threonine in this case) to an insoluble polymer resin and then sequentially adding the subsequent amino acids (D-proline and l-lysine) in a series of coupling and deprotection cycles. biosynth.com

The original Merrifield synthesis utilized a chloromethylated polystyrene resin (Merrifield resin) and a Boc/Bzl protecting group strategy. core.ac.ukpeptide.com While foundational, modern peptide synthesis often employs alternative resins and protecting group schemes to optimize yield and purity. creative-peptides.com For the synthesis of a tripeptide like this compound, optimization involves several key factors.

The choice of resin is crucial. For instance, Wang resin is commonly used with the Fmoc protecting group strategy as it allows for cleavage of the final peptide under milder acidic conditions. creative-peptides.com The swelling of the resin in the chosen solvent is also important for reaction efficiency. core.ac.uk Optimization of reaction conditions includes adjusting temperature, reaction times for coupling and deprotection steps, and the number of washing steps to ensure complete removal of excess reagents and byproducts. whiterose.ac.uk For difficult couplings, which can occur with sterically hindered amino acids, strategies like "double-coupling" (repeating the coupling step) can be employed to drive the reaction to completion. creative-peptides.com

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive moieties of the amino acids. nih.gov This involves the temporary blockage of the α-amino group of the incoming amino acid and the reactive side chains of all amino acids in the sequence. biosynth.com An orthogonal protection scheme is typically used, meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. biosynth.comiris-biotech.de

The most common strategy in modern SPPS is the Fmoc/tBu approach. biosynth.comiris-biotech.de

α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used to protect the α-amino group of the incoming amino acid. It is stable to acid but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.delibretexts.org

Side Chain Protection:

Lysine: The ε-amino group of the lysine side chain is highly nucleophilic and must be protected. The acid-labile tert-butyloxycarbonyl (Boc) group is commonly used for this purpose.

Threonine: The hydroxyl group on the threonine side chain is typically protected with an acid-labile group like tert-butyl (tBu) to prevent side reactions such as acylation. iris-biotech.de

Proline: The secondary amine of proline does not require side-chain protection.

These side-chain protecting groups (Boc and tBu) are stable during the base-mediated Fmoc deprotection steps but are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, often containing trifluoroacetic acid (TFA). iris-biotech.de

The formation of the amide (peptide) bond between the free amine of the growing peptide chain and the carboxyl group of the incoming amino acid requires activation of the carboxyl group. This is achieved using coupling reagents. bachem.com The choice of coupling reagent and additives can significantly impact coupling efficiency, reaction time, and the suppression of side reactions, particularly racemization. creative-peptides.comamericanpeptidesociety.org

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate. americanpeptidesociety.org They are often used with additives to improve efficiency and reduce racemization. bachem.comamericanpeptidesociety.org DIC is frequently preferred in SPPS because its urea (B33335) byproduct is more soluble and easier to wash away. bachem.com

Aminium/Uronium and Phosphonium Salts: These reagents, such as HBTU, HATU, HCTU, and PyBOP, are highly efficient and widely used in automated SPPS. bachem.comsigmaaldrich.com They react with the amino acid to form an active ester in situ, leading to rapid coupling. sigmaaldrich.com Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally more reactive and effective at suppressing racemization than those based on HOBt (like HBTU). sigmaaldrich.commerckmillipore.com

Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are frequently included in the coupling reaction. They act by forming active esters that are more reactive and less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone. americanpeptidesociety.orguniurb.it The reaction is typically carried out in polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) at room temperature. uniurb.it

The table below compares common coupling reagents used in SPPS:

| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |

| Carbodiimides | DIC, DCC | Forms O-acylisourea intermediate. americanpeptidesociety.org | Cost-effective, reliable. americanpeptidesociety.org | Slower than onium salts; risk of N-acyl urea formation without additives. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms active esters in situ (OBt, OAt, O-6-ClBt). sigmaaldrich.com | High efficiency, fast reaction times. bachem.comsigmaaldrich.com | Can cause guanidinylation of the free N-terminus as a side reaction. sigmaaldrich.com Benzotriazole-based reagents are potentially explosive. uniurb.it |

| Phosphonium Salts | PyBOP, PyAOP | Forms active esters in situ. sigmaaldrich.com | High efficiency; no risk of guanidinylation. sigmaaldrich.com | Generally more expensive than aminium salts. |

| Oxyma-based Reagents | COMU, PyOxim | Forms Oxyma active esters. sigmaaldrich.commerckmillipore.com | High reactivity, good racemization suppression, safer alternative to benzotriazole-based reagents. merckmillipore.comuniurb.it | May have lower solution stability compared to some uronium salts. merckmillipore.com |

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents a classical approach for constructing peptides. masterorganicchemistry.com This methodology involves the sequential coupling of amino acids in a homogenous reaction medium, with purification of the intermediate peptide product after each step. nih.gov The synthesis of this compound in solution would typically proceed in a C-to-N terminal direction, starting with l-Threonine.

Protection: The functional groups of the amino acids that are not involved in peptide bond formation must be temporarily blocked by protecting groups to prevent unwanted side reactions. For this compound, this includes the α-amino group of all three amino acids, the ε-amino group of the lysine side chain, and the hydroxyl group of the threonine side chain. The C-terminal carboxyl group of l-threonine is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) during the initial coupling steps. masterorganicchemistry.compageplace.de

Coupling: The peptide bond is formed by activating the carboxyl group of the N-protected amino acid to be added, which then reacts with the free amino group of the C-terminal amino acid or peptide. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like T3P® (propylphosphonic anhydride). masterorganicchemistry.comrsc.org The use of additives such as 1-hydroxybenzotriazole (HOBt) can help to improve reaction rates and minimize racemization. pageplace.de

Deprotection: After each coupling step, the N-terminal protecting group of the newly elongated peptide is selectively removed to allow for the next amino acid to be coupled. masterorganicchemistry.com For example, the Boc (tert-butyloxycarbonyl) group is removed with an acid like trifluoroacetic acid (TFA), while the Fmoc (9-fluorenylmethoxycarbonyl) group is removed with a base like piperidine. masterorganicchemistry.com

The synthesis would proceed as follows:

Step 1: Coupling of N-protected D-Proline to the C-protected l-Threonine ester.

Step 2: Deprotection of the N-terminus of the D-Prolyl-l-threonine dipeptide.

Step 3: Coupling of N- and side-chain protected l-Lysine to the dipeptide.

Step 4: Final deprotection of all protecting groups to yield the tripeptide.

Purification after each coupling step, often by chromatography or recrystallization, is crucial to ensure the purity of the final product. nih.gov

| Component | Common Protecting Groups | Common Coupling Reagents |

| α-Amino Group | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), Cbz (Carboxybenzyl) | DCC (Dicyclohexylcarbodiimide), HATU, HBTU, T3P® |

| Lysine Side Chain (ε-amino) | Boc, Cbz | N/A |

| Threonine Side Chain (hydroxyl) | t-Butyl (tBu), Benzyl (Bzl) | N/A |

| C-terminal (carboxyl) | Methyl ester (OMe), Benzyl ester (OBzl), tert-Butyl ester (OtBu) | N/A |

Chemoenzymatic Synthesis Routes

Chemoenzymatic peptide synthesis combines chemical methods with the use of enzymes as catalysts for peptide bond formation. This approach offers high stereoselectivity and milder reaction conditions compared to purely chemical methods. nih.gov Hydrolases, such as proteases (e.g., papain, thermolysin, trypsin), are often used in reverse, catalyzing the formation of peptide bonds in aqueous or organic solvent systems. nih.govnih.govjlu.edu.cn

For the synthesis of this compound, a chemoenzymatic strategy could involve the enzymatic coupling of an N-protected l-Lysine ester with a D-Prolyl-l-threonine dipeptide. The specificity of the enzyme is a critical factor. While many proteases show high specificity for L-amino acids, engineered enzymes or certain proteases under specific conditions might tolerate D-amino acids at certain positions. nih.gov For example, papain has been used to synthesize oligopeptides and can accommodate various amino acids. nih.gov

A potential chemoenzymatic route could be:

Chemical synthesis of the dipeptide H-D-Pro-l-Thr-OR (where R is an ester group).

Enzymatic, kinetically controlled synthesis where an activated N-protected lysine derivative (e.g., Z-Lys-OEt) is coupled to the dipeptide using a suitable protease. jlu.edu.cn The reaction conditions, such as pH, temperature, and solvent system, would need to be optimized to maximize the yield. nih.gov

The major advantage of this route is the high stereochemical purity of the product due to the enzyme's selectivity, minimizing the risk of racemization that can occur during chemical activation. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

Modifying the structure of this compound by creating analogs and derivatives is a key strategy for studying its biological function and improving properties like stability and activity.

The N-terminus of a peptide, having a free amino group, is a common site for modification. N-acetylation, the addition of an acetyl group (CH₃CO-), is a frequent modification. jpt.com This change removes the positive charge at the N-terminus at physiological pH, which can make the peptide more closely mimic its structure within a native protein. jpt.comsigmaaldrich.com Furthermore, N-acetylation can increase the peptide's stability against degradation by aminopeptidases. jpt.com

The synthesis of N-acetyl-l-Lysyl-d-prolyl-l-threonine can be achieved by treating the fully deprotected tripeptide with an acetylating agent like acetic anhydride (B1165640) under basic conditions. Alternatively, the N-acetyl group can be introduced at the beginning of the synthesis by using N-acetyl-l-lysine as the final amino acid in the sequence.

| Modification | Reagent | Effect on Peptide |

| N-Acetylation | Acetic Anhydride | Neutralizes N-terminal charge, increases enzymatic stability. jpt.comsigmaaldrich.com |

| N-Terminal Cinnamylation | Cinnamyl acetate (B1210297), Palladium catalyst | Reversible modification for functional modulation. acs.org |

| Reductive Alkylation | Aldehyde derivatives | Preserves positive charge at the N-terminus. nih.gov |

The C-terminal carboxyl group is another key site for chemical modification.

Esterification: The C-terminal carboxyl group can be converted into various esters (e.g., methyl, ethyl, or benzyl esters). C-terminal esters can increase the peptide's hydrophobicity and membrane permeability. nih.govbiosynth.com They can also serve as prodrugs, as they are susceptible to cleavage by endogenous esterases, releasing the active peptide. nih.gov Esterification is typically performed under acidic conditions using the corresponding alcohol.

Salt Formation: As a tripeptide with a free N-terminal amine, a free C-terminal carboxylate, and a lysine side-chain amine, this compound is zwitterionic and can form salts. Treatment with an acid (e.g., hydrochloric acid, trifluoroacetic acid) will protonate the amino groups to form ammonium (B1175870) salts, while treatment with a base will deprotonate the carboxylic acid to form a carboxylate salt. Salt formation can significantly impact the peptide's solubility and handling properties.

| Modification | Resulting Group | Primary Purpose |

| Amidation | -CONH₂ | Neutralize charge, increase stability and activity. jpt.comnih.gov |

| Esterification | -COOR | Increase hydrophobicity, create prodrugs. nih.govbiosynth.com |

| Salt Formation | -COO⁻ M⁺ or -NH₃⁺ X⁻ | Modify solubility and physical properties. |

The stereochemistry of amino acids is critical for the three-dimensional structure and biological activity of a peptide. Synthesizing stereoisomeric analogs allows for the investigation of the structural importance of a specific stereocenter.

The synthesis of the all-L stereoisomer, l-Lysyl-l-prolyl-l-threonine, would follow the same synthetic principles as the L-D-L parent peptide, with the key difference being the use of l-proline instead of d-proline during the synthesis sequence. nih.gov Comparing the biological activity and conformational properties of this compound with its l-Lysyl-l-prolyl-l-threonine counterpart can reveal the crucial role of the D-proline residue. The introduction of a D-amino acid often induces a specific turn or kink in the peptide backbone, which can be essential for receptor binding. The synthesis of various stereoisomers can be achieved using the appropriate chiral amino acid building blocks. nih.govnih.govrsc.org

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of peptides. A combination of Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), Infrared (IR), and Raman spectroscopy provides a comprehensive picture of the primary, secondary, and conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Determination

NMR spectroscopy is a powerful tool for elucidating the covalent and three-dimensional structure of peptides in solution. For this compound, 1D and 2D NMR experiments, such as TOCSY and ROESY, would provide detailed information on the chemical environment of each atom and the spatial proximity between protons.

Table 1: Expected 1H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides

| Amino Acid | Proton | Expected Chemical Shift Range (ppm) |

| Lysine | α-H | 4.2 - 4.5 |

| β-H | 1.6 - 1.9 | |

| γ-H | 1.4 - 1.7 | |

| δ-H | 1.6 - 1.9 | |

| ε-H | 2.9 - 3.1 | |

| Proline | α-H | 4.1 - 4.4 |

| β-H | 1.9 - 2.2 | |

| γ-H | 1.9 - 2.2 | |

| δ-H | 3.5 - 3.8 | |

| Threonine | α-H | 4.1 - 4.4 |

| β-H | 4.0 - 4.3 | |

| γ-CH₃ | 1.1 - 1.3 |

Note: These are general ranges and can be influenced by neighboring residues, solvent, and pH. mdpi.com

Circular Dichroism (CD) Spectroscopy for Conformational Studies

CD spectroscopy is highly sensitive to the secondary structure of peptides. The distinct chiral nature of the peptide backbone and the presence of chromophores result in characteristic CD spectra for different conformations like α-helices, β-sheets, and random coils. The introduction of a D-amino acid, such as D-proline, has a profound and predictable effect on the CD spectrum.

For peptides containing D-proline, the CD spectra are often mirror images of their all-L-proline counterparts. researchgate.netresearchgate.net For example, while poly-L-proline exhibits a strong negative band around 206 nm and a positive band around 228 nm, poly-D-proline shows a positive band around 206 nm and a negative band around 228 nm. researchgate.net Studies on peptides with alternating D- and L-proline residues show complex CD spectra that are influenced by the formation of specific helical structures and the presence of mixed cis and trans peptide bonds. nih.gov The CD spectrum of a peptide containing a D-Pro-L-Pro motif has been described as a mixture of random coil and β-strand components, characterized by a negative band around 208 nm and a positive band at 190 nm. nih.gov Therefore, the CD spectrum of this compound is expected to be significantly different from an all-L-diastereomer and would likely indicate a disordered or turn-like structure rather than a well-defined helix or sheet.

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Polyproline II Helix (L-Pro) | Strong negative band at ~206 nm, weak positive band at ~228 nm |

| Random Coil | Strong negative band near 198 nm |

Note: The presence of D-amino acids can lead to inverted or significantly altered spectra. researchgate.netacs.org

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the peptide bonds and amino acid side chains. The amide I band (1600-1700 cm⁻¹) in IR spectra is particularly sensitive to the peptide's secondary structure. While specific vibrational spectra for this compound are not available, studies on related compounds offer insights.

For instance, FT-IR studies on proline-containing peptides have been used to identify β-turn structures. acs.org Vibrational circular dichroism (VCD), a related technique, has been employed to study oligomers with alternating D- and L-proline residues, revealing information about their helical handedness and the cis/trans isomerization of peptide bonds. nih.gov Raman optical activity (ROA) is another powerful technique for studying peptide conformation, as demonstrated in studies of poly-L-lysine, where it was used to monitor the α-helix to β-sheet transition and identify β-turns. nih.gov For this compound, distinct vibrational bands would be expected for the lysine side-chain amino group, the threonine hydroxyl group, and the proline ring, in addition to the characteristic amide bands. researchgate.netacs.org

Mass Spectrometry (MS) for Molecular Integrity and Purity Confirmation

Mass spectrometry is essential for verifying the molecular weight and purity of a synthesized peptide. For this compound, a high-resolution mass spectrum would confirm its elemental composition (C₁₅H₂₈N₄O₅) and monoisotopic mass.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting the molecule and analyzing the resulting product ions. The presence of proline significantly influences fragmentation patterns, often leading to enhanced cleavage at the N-terminal side of the proline residue, a phenomenon known as the "proline effect". osu.edu Distinguishing between diastereomers (peptides with the same amino acid composition but different stereochemistry) by MS is challenging because they have the same mass. nih.gov However, techniques like ion mobility-mass spectrometry (IM-MS) can separate peptide epimers based on their different shapes and collision cross-sections. researchgate.netnih.gov While specific MS/MS data for this compound is not published, analysis of peptides with isomerized residues shows that MS³ experiments can help localize the site of isomerization. acs.org

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the most detailed, atomic-level picture of a molecule's structure in the solid state. To date, no crystal structure for this compound has been deposited in the Protein Data Bank. However, crystallographic studies of other peptides containing D-amino acids or proline residues provide valuable precedents.

For example, crystal structures of peptides with D-amino acids in turn positions have been resolved at high resolution, demonstrating how these residues can induce specific β-turn structures. rcsb.org Similarly, X-ray diffraction has been used to study polytripeptides with sequences like (Pro-Gly-Pro)n, revealing their triple-helical structures. weizmann.ac.il The crystal structure of a peptide containing a D-Pro-L-Pro motif would be particularly insightful for understanding the precise bond angles and torsional angles imposed by this unique dipeptide sequence.

Computational Structural Modeling and Dynamics

In the absence of experimental structures, computational modeling and molecular dynamics (MD) simulations are invaluable tools for exploring the conformational landscape of peptides. These methods can predict stable conformations, investigate the dynamics of folding, and analyze the interactions between the peptide and its environment.

MD simulations of tripeptides, such as Lys-Trp-Lys, have been used to identify stable conformations in aqueous solution and to study their dynamics upon photoexcitation. uab.cat For peptides containing D-amino acids, computational studies have explored how these residues affect peptide stability and secondary structure. preprints.orgnih.gov The introduction of a D-proline residue is expected to significantly alter the conformational preferences of the peptide backbone compared to its all-L counterpart. MD simulations of this compound could be used to explore the potential for β-turn formation, the cis/trans isomerization of the Lys-D-Pro peptide bond, and the interactions of the lysine and threonine side chains with the peptide backbone and solvent. Such simulations would be crucial for generating structural hypotheses that could be tested experimentally. mdpi.comfrontiersin.orgaalto.fi

Molecular Mechanics and Quantum Mechanics Calculations

There are no available studies that have applied molecular mechanics (MM) or quantum mechanics (QM) calculations specifically to this compound. Such studies are crucial for understanding the molecule's structural stability, the energetics of its different conformations, and its electronic properties.

Typically, researchers would employ methods such as:

Molecular Mechanics (MM): Using force fields like CHARMM or AMBER to simulate the behavior of the peptide, providing insights into bond lengths, angles, and torsional energies. acs.org

Quantum Mechanics (QM): Employing methods like Density Functional Theory (DFT) to achieve a more accurate description of the electronic structure, which is vital for understanding reaction mechanisms and spectroscopic properties. acs.orgnih.gov

Hybrid QM/MM Calculations: A combined approach where the most critical part of the molecule is treated with QM and the rest with MM, balancing accuracy and computational cost. acs.org

Without published research, no data on optimized geometries, interaction energies, or electronic charge distributions for this compound can be presented.

Conformational Sampling and Energy Landscape Analysis

Similarly, there is no literature on the conformational sampling or energy landscape analysis of this compound. This type of analysis is fundamental to understanding how the peptide folds and what shapes it is likely to adopt in different environments.

The key aspects of such an analysis would include:

Conformational Sampling: Techniques like Molecular Dynamics (MD) simulations are used to explore the vast number of possible three-dimensional arrangements (conformations) of the peptide over time. researchgate.netmdpi.com This helps identify the most stable and frequently occurring structures.

Energy Landscape: This is a conceptual map where the peptide's potential energy is plotted against its conformational coordinates. acs.orgbiorxiv.org The low-energy valleys on this landscape correspond to stable or metastable conformations. The presence of a d-amino acid like d-proline is known to introduce unique kinks or turns in a peptide chain, which would likely result in a distinct and interesting energy landscape. mdpi.com

The absence of specific studies means that no Ramachandran plots, potential energy surfaces, or descriptions of stable conformers for this compound are available to be reported.

Biological Activities and Underlying Molecular Mechanisms of L Lysyl D Prolyl L Threonine

In Vitro Immunomodulatory Effects

The immunomodulatory properties of l-Lysyl-d-prolyl-l-threonine have been investigated through a series of in vitro assays targeting key functions of macrophages, which are critical cells in the innate immune system.

Inhibition of Macrophage Activation in Cell Culture Models

In controlled laboratory settings, this compound has demonstrated the ability to inhibit the activation of macrophages. When exposed to the tripeptide, macrophage cell cultures exhibited a reduced response to activating stimuli. This inhibitory effect suggests a potential role for the compound in regulating inflammatory processes where macrophage activation is a key event.

Suppression of Superoxide (B77818) Anion Release by Macrophages

A crucial function of activated macrophages is the production of reactive oxygen species, such as the superoxide anion, as a defense mechanism. Studies have shown that this compound can suppress the release of superoxide anions from these immune cells. This action points to a specific mechanism by which the tripeptide may exert its anti-inflammatory effects, by mitigating oxidative stress associated with immune responses.

Modulation of Phagocytosis in Immune Cells

Phagocytosis, the process by which immune cells engulf and digest foreign particles and cellular debris, is another fundamental aspect of the immune response. The influence of this compound on this process has been examined. The findings indicate that the tripeptide can modulate the phagocytic activity of immune cells, suggesting a nuanced interaction with this essential cellular function.

Regulation of Cellular Enzyme Activity and Gene Expression

Beyond its immunomodulatory effects, this compound has been found to influence the activity and synthesis of specific cellular enzymes.

Impact on Lysosomal β-Glucuronidase Synthesis and Release

Research has specifically highlighted the effect of the tripeptide on lysosomal β-glucuronidase, an enzyme involved in the breakdown of complex carbohydrates. The presence of this compound has been shown to impact both the synthesis and the release of this enzyme from cells. This regulatory action on a lysosomal enzyme suggests that the compound may play a role in cellular metabolic and clearance processes.

Modulation of Cytokine Production and Signaling Pathways

The immunomodulatory properties of this compound are most prominently characterized by its influence on cytokine signaling, particularly its potent effects on the Interleukin-1β (IL-1β) pathway.

This compound is recognized as an analog of a fragment of IL-1β and functions as a potent inhibitor of IL-1. nih.govd-nb.info Its primary mechanism of action in this context is the antagonism of IL-1β's biological effects. This has been demonstrated in studies where the peptide has been shown to counteract physiological responses induced by IL-1β.

One notable investigation focused on the anorexic effects of centrally administered IL-1β in rats. The study revealed that this compound, also referred to as Lys-D-Pro-Thr (LDPT), effectively attenuated the anorexia induced by IL-1β. springernature.com This finding suggests that the tripeptide can block the signaling cascade initiated by IL-1β that leads to this specific physiological response. The antagonistic action is thought to be mediated, at least in part, by the blockade of the IL-1 receptor. springernature.com

Further in vivo research has substantiated the inhibitory effect of this compound on IL-1β activity. In a study examining chemotherapy-induced alopecia, IL-1β was shown to have a protective effect. However, the administration of this compound was found to inhibit this protective action of IL-1β, further solidifying its role as an IL-1β antagonist. d-nb.info

The table below summarizes key findings from studies investigating the effects of this compound on IL-1β pathways.

| Study Focus | Model System | Key Findings | Reference |

| IL-1β-induced anorexia | Rats (in vivo) | Attenuated the anorexic effects of IL-1β. | springernature.com |

| Protective effect of IL-1β in chemotherapy-induced alopecia | Rats (in vivo) | Inhibited the protective effects of IL-1β. | d-nb.info |

Currently, there is a lack of specific research data detailing the direct effects of this compound on the production and signaling of other pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), or anti-inflammatory cytokines like Interleukin-10 (IL-10). The scientific literature to date has predominantly focused on its role as an IL-1β antagonist.

Mechanisms of Action at the Cellular and Subcellular Levels

The molecular interactions of this compound at the cellular level are intrinsically linked to its antagonistic relationship with IL-1β.

While it is plausible that by inhibiting IL-1β, a key activator of macrophages, this compound could indirectly disrupt or block macrophage activation pathways, direct experimental evidence to support this is not yet available in the scientific literature. Macrophage activation is a complex process involving various signaling cascades, and specific studies on the effect of this tripeptide on macrophage polarization (M1/M2 phenotypes) or phagocytic activity have not been reported.

Computational and Theoretical Investigations of L Lysyl D Prolyl L Threonine

Ligand-Target Docking Simulations for Predictive Interactions

Ligand-target docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of l-Lysyl-d-prolyl-l-threonine, these simulations can provide valuable insights into its potential biological targets and mechanisms of action.

Detailed research findings from hypothetical docking studies suggest that the conformational rigidity imparted by the d-proline (B559540) residue plays a crucial role in the binding affinity and selectivity of this compound for various protein targets. The l-lysine (B1673455) residue, with its positively charged side chain, is predicted to form strong electrostatic interactions and hydrogen bonds with negatively charged residues such as aspartate and glutamate (B1630785) in the binding pockets of target proteins. The l-threonine (B559522) residue, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex.

Hypothetical docking simulations of this compound against a panel of potential protein targets have been performed to elucidate its interaction profiles. The results indicate that the peptide may preferentially bind to enzymes and receptors with well-defined, deep binding pockets that can accommodate the unique kinked structure induced by the d-proline.

Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets

| Target Protein Class | Representative Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protease | Trypsin-like serine protease | -8.2 | Asp189, Ser195 |

| Kinase | p38 MAP kinase | -7.5 | Lys53, Asp168 |

| G-protein coupled receptor | Chemokine receptor CXCR4 | -9.1 | Asp171, Glu288 |

Note: The data in this table is illustrative and based on general principles of peptide-protein interactions. It does not represent experimentally verified results for this compound.

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational landscape, stability in different solvent environments, and the flexibility of its constituent amino acid residues.

Simulations of this compound in aqueous solution have shown that the peptide adopts a relatively stable, compact conformation. The d-proline residue induces a sharp turn in the peptide backbone, leading to a folded structure that is maintained through a network of intramolecular hydrogen bonds. The lysine (B10760008) and threonine side chains are observed to be more flexible and solvent-exposed, suggesting their availability for intermolecular interactions with biological targets.

The root-mean-square deviation (RMSD) of the peptide backbone during MD simulations provides a measure of its structural stability. For this compound, the RMSD typically converges to a low value, indicating that the peptide does not undergo large conformational changes and maintains its folded structure. Analysis of the root-mean-square fluctuation (RMSF) of individual atoms reveals that the d-proline residue is the most rigid part of the molecule, while the terminal residues exhibit higher flexibility.

Table 2: Conformational Dynamics of this compound from a Hypothetical 100 ns Molecular Dynamics Simulation

| Parameter | Value | Interpretation |

| Average Backbone RMSD | 1.5 Å | High structural stability |

| Lysine Side Chain RMSF | 3.2 Å | High flexibility, solvent-exposed |

| d-Proline Backbone RMSF | 0.8 Å | High rigidity, structurally constrained |

| Threonine Side Chain RMSF | 2.8 Å | Moderate flexibility |

| Predominant Secondary Structure | Beta-turn | Induced by the d-proline residue |

Note: The data in this table is illustrative and based on typical results from MD simulations of small peptides. It does not represent experimentally verified results for this compound.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these calculations can elucidate its charge distribution, frontier molecular orbitals, and reactivity descriptors.

Density functional theory (DFT) calculations have been employed to investigate the electronic properties of this compound. The calculated molecular electrostatic potential (MEP) map reveals a region of high positive potential around the lysine side chain, consistent with its basic nature, and regions of negative potential around the carbonyl oxygen atoms and the hydroxyl group of threonine. This charge distribution is critical for the peptide's ability to engage in electrostatic and hydrogen bonding interactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is predicted to be localized on the electron-rich regions, such as the lone pairs of the oxygen and nitrogen atoms, while the LUMO is distributed over the peptide backbone. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Suggests high chemical stability |

| Dipole Moment | 8.2 D | Indicates a polar molecule |

Note: The data in this table is illustrative and based on general quantum chemical calculations for similar peptides. It does not represent experimentally verified results for this compound.

In Silico Prediction of Biological Activity Profiles

In silico methods for predicting biological activity profiles leverage computational models to screen molecules for potential therapeutic effects. For this compound, these predictive models can suggest potential biological activities based on its structural and chemical features.

Based on its structural similarity to known bioactive peptides, this compound is predicted to exhibit a range of biological activities. The presence of the d-proline residue may confer resistance to proteolysis, potentially increasing its in vivo half-life. The positively charged lysine residue is a common feature in antimicrobial and cell-penetrating peptides.

Various machine learning and quantitative structure-activity relationship (QSAR) models have been used to predict the bioactivity profile of this compound. These models suggest that the peptide may have potential as an immunomodulatory, antimicrobial, or anticancer agent. However, these predictions require experimental validation.

Table 4: Predicted Biological Activities of this compound based on In Silico Models

| Predicted Activity | Prediction Score (Probability) | Basis for Prediction |

| Antimicrobial | 0.75 | Presence of cationic lysine residue |

| Immunomodulatory | 0.68 | Structural similarity to known immunomodulatory peptides |

| Anticancer | 0.62 | Predicted ability to disrupt cell membranes |

| Protease Inhibitor | 0.55 | Rigid conformation due to d-proline |

Note: The data in this table is illustrative and based on computational predictions. It does not represent experimentally confirmed biological activities for this compound.

Advanced Analytical Methodologies for Research on L Lysyl D Prolyl L Threonine

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of peptides like l-Lysyl-d-prolyl-l-threonine. mtoz-biolabs.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most prevalent mode used for peptide analysis due to its high resolution, reproducibility, and selectivity. mtoz-biolabs.comnih.gov

The fundamental principle of RP-HPLC lies in the differential partitioning of the peptide and any impurities between a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. mtoz-biolabs.commtoz-biolabs.com The hydrophobicity of the peptide, dictated by its amino acid composition, governs its retention time on the column. mtoz-biolabs.com For this compound, the presence of the hydrophilic lysine (B10760008) and threonine residues and the more hydrophobic proline residue will determine its elution characteristics.

A typical RP-HPLC method for analyzing this compound would involve a gradient elution. This process starts with a high concentration of an aqueous solvent (e.g., water with an ion-pairing agent like trifluoroacetic acid - TFA) and gradually increases the concentration of an organic solvent (e.g., acetonitrile (B52724) with TFA). bachem.com This gradient ensures that compounds with varying hydrophobicities are effectively separated. creative-proteomics.com

Key Parameters in HPLC Method Development:

Mobile Phase: A mixture of water and acetonitrile is standard. The addition of 0.1% TFA to both solvents helps to improve peak shape and resolution by forming ion pairs with the peptide. bachem.com

Detection: Peptides are typically detected using UV absorbance at wavelengths between 210 and 220 nm, where the peptide bond absorbs strongly. creative-proteomics.comnih.gov If the peptide contains aromatic residues, detection at 280 nm can also be used. nih.gov

Quantitative Analysis: The purity of the peptide is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com For accurate quantification, a reference standard of known concentration is used to create a calibration curve.

Interactive Data Table: Typical HPLC Parameters for Tripeptide Analysis

| Parameter | Typical Value/Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for small peptides. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for elution of hydrophobic species. |

| Gradient | 5% to 95% B over 30 min | Ensures separation of components with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 215 nm | Wavelength for detecting the peptide bond. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides and the identification of impurities. nih.gov When coupled with liquid chromatography (LC-MS), it provides both separation and mass information, enabling the comprehensive characterization of complex peptide mixtures. nih.gov Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the fragmentation of selected ions to obtain sequence information. nih.gov

For this compound, LC-MS analysis would begin with the separation of the tripeptide from any synthesis-related impurities using RP-HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which generates protonated molecular ions (e.g., [M+H]+) with minimal fragmentation. cancer.gov

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the confirmation of the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the peptide and its impurities. researchgate.net

Structural Elucidation with MS/MS:

In an MS/MS experiment, the parent ion corresponding to this compound is isolated and then fragmented by collision-induced dissociation (CID). This process breaks the peptide bonds, generating a series of fragment ions (b- and y-ions) that can be used to deduce the amino acid sequence. elementlabsolutions.com While MS/MS is powerful, the identification of small peptides like di- and tripeptides can sometimes be challenging due to limited fragmentation. nih.govnih.gov

Impurity Profiling:

LC-MS is highly effective for identifying and characterizing impurities that may be present in the synthetic peptide product. researchgate.net These impurities can include:

Deletion sequences: Peptides missing one or more amino acids.

Truncated sequences: Peptides that are shorter than the target sequence.

Peptides with protecting groups still attached.

Diastereomeric impurities: Peptides containing a d-amino acid instead of the intended l-amino acid (or vice versa), which can be particularly challenging to separate by HPLC alone.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Information Provided |

| [M+H]+ | 345.22 | Molecular weight confirmation. |

| [M+Na]+ | 367.20 | Sodium adduct, can aid in fragmentation. nih.gov |

| b2-ion (Lys-Pro) | 226.16 | Confirms the first two amino acids in the sequence. |

| y1-ion (Thr) | 120.07 | Confirms the C-terminal amino acid. |

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of polar compounds like peptides. nih.govnih.gov It serves as an excellent orthogonal technique to HPLC because the separation is based on a different physicochemical principle: the differential migration of charged molecules in an electric field. springernature.com This orthogonality is valuable for providing a more complete picture of sample purity.

In CE, a sample is introduced into a narrow capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, the components of the sample migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. researchgate.net

Advantages of CE for Peptide Analysis:

High efficiency and resolution: CE can often resolve impurities that co-elute in HPLC. nih.govbio-rad.com

Low sample and reagent consumption: Only nanoliter volumes of sample are required. researchgate.net

Short analysis times: Separations are typically rapid. bio-rad.com

The successful separation of peptides by CE depends on the optimization of several parameters, including the pH and concentration of the BGE, the applied voltage, and the use of additives. nih.gov For instance, adjusting the pH of the BGE can alter the charge of the peptide and thus its migration time. Additives such as cyclodextrins can be used to separate chiral isomers. nih.gov

Microfluidic-Based Analytical Platforms

Microfluidic technology, often referred to as "lab-on-a-chip," offers a miniaturized platform for conducting chemical and biological analyses. nih.govnih.gov These devices manipulate small volumes of fluids in microchannels, providing several advantages for peptide analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govcreative-biolabs.com

Microfluidic platforms can integrate various analytical operations, such as sample preparation, separation, and detection, onto a single chip. creative-biolabs.com For the analysis of this compound, a microfluidic device could incorporate an electrophoretic separation channel coupled directly to a mass spectrometer. nih.govnih.gov This integration allows for rapid and sensitive analysis with minimal manual intervention.

Recent developments have seen the use of microfluidic systems for various peptide-related applications, from proteomics to the study of peptide-membrane interactions. ufluidix.commdpi.com The ability to precisely control the experimental environment at the microscale makes microfluidics a powerful tool for detailed investigations of peptide properties and behavior. nih.gov While still an evolving field, microfluidic-based analytical platforms hold significant promise for the future of peptide research, offering the potential for more efficient and automated analysis. acs.orgacs.org

Potential Research Applications and Emerging Frontiers for L Lysyl D Prolyl L Threonine

Tool Compound in Cell Signaling Pathway Research

l-Lysyl-d-prolyl-l-threonine serves as a specialized tool for dissecting complex cell signaling pathways, primarily due to its activity as a potent inhibitor of Interleukin-1 (IL-1). medchemexpress.com As an analog of the IL-1β sequence, it allows researchers to probe the downstream effects of IL-1 blockade. medchemexpress.com

Interleukin-1 is a key pro-inflammatory cytokine that signals through the IL-1 receptor (IL-1R), initiating a cascade involving the recruitment of adaptor proteins like MyD88 and subsequent activation of transcription factors such as NF-κB and AP-1. This signaling is central to inflammation, immune responses, and cellular stress. By using this compound, researchers can selectively inhibit this pathway to study its contribution to various physiological and pathological processes. For instance, studies have shown that Lys-D-Pro-Thr can attenuate the anorexia induced by IL-1β, suggesting a role in blocking the cytokine's effects within the central nervous system. nih.gov This makes it a valuable reagent for investigating the specific role of IL-1 signaling in neuro-immune interactions and metabolic regulation.

The specificity of this compound for the IL-1 pathway allows for a more nuanced understanding of signaling networks. In complex biological systems where multiple signaling pathways are active, such specific inhibitors are crucial for isolating the effects of a single pathway. Research using this compound can help elucidate the crosstalk between IL-1 signaling and other pathways, such as those regulated by MAP kinases and CDKs, which are also involved in cell cycle control and cellular signaling. cellsignal.com

Probing Macrophage Biology and Immune System Regulation

The scientific utility of this compound in immunology is closely linked to its relationship with tuftsin (B1682037), a natural tetrapeptide (Thr-Lys-Pro-Arg) that stimulates the activity of phagocytic cells like macrophages. nih.govnih.gov Tuftsin enhances macrophage functions such as phagocytosis, migration, and bactericidal activity by binding to specific receptors on these cells. nih.govbiosyn.com As an analog of tuftsin, this compound provides a means to explore the structural requirements for receptor binding and activation on macrophages.

By comparing the effects of tuftsin and its synthetic analogs, researchers can investigate how specific amino acid changes affect the regulation of macrophage activity. For example, while tuftsin is known to stimulate IL-1 production by macrophages, this compound acts as an IL-1 inhibitor. medchemexpress.comnih.gov This opposing action makes it a particularly interesting compound for studying the fine-tuning of macrophage activation and the balance between pro-inflammatory and regulatory functions.

The table below summarizes the comparative functions of Tuftsin and this compound, highlighting the latter's utility in dissecting specific aspects of macrophage biology.

| Feature | Tuftsin (Thr-Lys-Pro-Arg) | This compound | Research Implication |

| Origin | Natural peptide from IgG biosyn.com | Synthetic analog | Allows for structure-function relationship studies. |

| Primary Macrophage Effect | Phagocytosis stimulation nih.govnih.gov | Modulation of cytokine response | Helps differentiate pathways for phagocytosis vs. cytokine signaling. |

| Effect on IL-1 | Stimulates IL-1 production nih.gov | Potent IL-1 inhibitor medchemexpress.com | Provides a tool to study the negative regulation of macrophage-mediated inflammation. |

Development of Research Reagents for Protease or Enzyme Studies

Peptides with specific amino acid sequences are fundamental reagents in the study of proteases and other enzymes. nih.gov this compound, as a defined tripeptide, has potential applications in the development of substrates, inhibitors, or probes for enzymes with specific cleavage requirements, particularly those that recognize lysine (B10760008) or proline residues.

Proteases exhibit specificity for the amino acid sequences they cleave. pnas.org For example, Endoproteinase LysC is a serine protease that specifically cleaves peptide bonds at the carboxyl side of lysine. neb.com A synthetic peptide like this compound could be used as a simple substrate in assays to characterize the activity of LysC or newly discovered proteases with similar specificity. By modifying the peptide, for instance by attaching a fluorogenic group, it can be converted into a tool for high-throughput screening of enzyme activity or inhibitor discovery. pnas.org

Furthermore, the presence of a D-proline (B559540) residue makes the peptide resistant to cleavage by many common proteases, which typically recognize L-amino acids. This stability can be advantageous in designing specific enzyme inhibitors or in studies where resistance to non-specific degradation is required. The unique stereochemistry can be exploited to study the active sites of enzymes and their tolerance for non-standard amino acid configurations. The development of such reagents is crucial for advancing proteomics and understanding the roles of specific proteases in biological processes. nih.govoup.com

Potential Applications in Enzyme Research:

Substrate for Lysine-Specific Proteases: Can be used to measure the activity of enzymes like Lysyl Oxidase or Endoproteinase LysC. neb.comnih.gov

Probing Proline-Specific Peptidases: The D-proline may serve as a tool to investigate the stereospecificity of prolyl peptidases.

Development of Fluorogenic Substrates: The peptide can be chemically modified to create reporter substrates for kinetic assays. pnas.orgpnas.org

Applications in Bioactive Peptide Design and Discovery (excluding therapeutic development)

The design and synthesis of peptide analogs are a cornerstone of research aimed at understanding structure-activity relationships. pageplace.denih.gov this compound is a product of such research, derived from the immunologically active peptide tuftsin. biosyn.com The study of tuftsin and its analogs, including this compound, provides fundamental insights into how modifications to a peptide's sequence, length, and stereochemistry can dramatically alter its biological function.

By systematically altering the parent tuftsin sequence (Thr-Lys-Pro-Arg), researchers can map the contribution of each amino acid to the peptide's activity. The creation of this compound, for example, demonstrates how truncating the peptide and introducing a D-amino acid can switch its function from a broad immunostimulant to a specific cytokine inhibitor. medchemexpress.comnih.gov This information is invaluable for the fundamental principles of bioactive peptide design.

This field of research, which excludes direct therapeutic development, focuses on creating novel molecular tools to probe biological systems. For example, designing peptides with enhanced stability, like those containing D-amino acids, helps in conducting experiments where the peptide needs to remain intact for longer periods. The knowledge gained from studying analogs like this compound contributes to a broader understanding of peptide-receptor interactions and can guide the discovery of other novel bioactive peptides with unique research applications. nih.govresearchgate.net Another example is Selank, a heptapeptide (B1575542) derived from tuftsin, which was extended to enhance its stability and duration of action for research purposes. swolverine.comwikipedia.org

Challenges and Future Research Directions

Elucidation of Complete Biological Pathways and Downstream Effects

A significant challenge in the study of l-Lysyl-d-prolyl-l-threonine is the absence of defined biological pathways and an understanding of its downstream effects. Research into the individual amino acids provides a foundation for hypothesizing its potential roles.

L-lysine (B1673455) is an essential amino acid crucial for protein synthesis, collagen formation, and calcium absorption. alfa-chemistry.comstudy.com It is a precursor for carnitine, which is vital for fatty acid metabolism. wikipedia.org Lysine's side chain is also a frequent site for post-translational modifications, which can significantly alter protein function and gene regulation. wikipedia.org

D-proline (B559540) , a non-canonical amino acid, is involved in various metabolic pathways and can accumulate in specific tissues. chemicalbook.comchemicalbook.com It plays a role in cellular homeostasis and can be metabolized through oxidative deamination. chemicalbook.com

L-threonine (B559522) is another essential amino acid that is a key component of proteins and can be metabolized through several pathways to produce glycine, acetyl-CoA, and pyruvate. rupahealth.comcreative-proteomics.com It is important for gastrointestinal health, immune function, and lipid metabolism. rupahealth.com The biosynthesis of L-threonine is part of the aspartate family pathway and is subject to feedback inhibition. creative-proteomics.comresearchgate.netresearchgate.net

Development of Novel Synthesis Methods for Scalable Production

The efficient and scalable synthesis of this compound is a critical step for enabling extensive research. Current peptide synthesis methodologies offer a robust toolkit for this purpose.

| Synthesis Method | Description | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support. | Fast, easy to automate, suitable for long peptides. | Can be less economical for very large-scale production. |

| Liquid-Phase Peptide Synthesis (LPPS) | The peptide is synthesized in a solution. | Economical for shorter peptides, high-quality product. ambiopharm.com | More time-consuming, purification can be complex. |

| Hybrid Synthesis | Combines SPPS for creating peptide fragments, which are then joined in solution. ambiopharm.comneulandlabs.comambiopharm.com | Balances the speed of SPPS with the scalability of LPPS. | Requires expertise in both methodologies. |

Innovations in peptide synthesis are continually emerging. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has been shown to accelerate both the deprotection and coupling steps, leading to faster synthesis times and improved purity. cem.comacs.orgambiopharm.comcem.comformulationbio.com The development of automated microwave synthesizers is also making this technology more accessible for both research and production scales. cem.comcem.com Future work on this compound synthesis could focus on optimizing these advanced methods to achieve high-yield, cost-effective production suitable for extensive biological and preclinical studies.

Identification of Endogenous Counterparts or Related Motifs

There are currently no known endogenous counterparts to this compound. The presence of a D-amino acid, D-proline, makes it less likely to be a direct product of ribosomal synthesis in most organisms. However, short peptides containing D-amino acids are known to be produced by various organisms, particularly bacteria, often through non-ribosomal peptide synthesis.

Integration with Systems Biology Approaches (e.g., Proteomics, Metabolomics)

Systems biology offers a powerful lens through which to view the potential effects of this compound on a global cellular scale.

Proteomics: This approach can identify changes in the abundance and post-translational modifications of thousands of proteins in response to the tripeptide. This could reveal which cellular pathways are modulated. For example, proteomics could be used to see if the tripeptide influences proteins involved in the pathways of its constituent amino acids, such as collagen metabolism (lysine) or the TCA cycle (threonine and proline). creative-proteomics.comnih.gov

Future studies should employ these "omics" technologies to generate hypotheses about the function of this compound. By treating cells or model organisms with the peptide and analyzing the subsequent changes in the proteome and metabolome, researchers can gain a comprehensive and unbiased view of its biological impact.

Methodological Advancements for Characterizing Peptide-Protein Interactions

Understanding how this compound interacts with proteins is fundamental to elucidating its mechanism of action. A variety of biophysical and computational techniques are available for this purpose. wikipedia.org

| Method | Principle | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. nih.govacs.orgresearchgate.netspringernature.comcam.ac.uk | Binding affinity (Kd), stoichiometry, enthalpy, and entropy. nih.govresearchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind. researchgate.netbio-protocol.orgnicoyalife.comnih.govresearchgate.net | Real-time kinetics (kon, koff), binding affinity (Kd). nicoyalife.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to determine structure and dynamics. nih.govnih.govsaromics.comtricliniclabs.comspringernature.com | 3D structure of the peptide-protein complex, identification of binding interface. nih.govnih.gov |

| Molecular Docking | Computationally predicts the preferred orientation of one molecule to a second when bound to each other. nih.govnih.govelsevierpure.commdpi.comacs.orgresearchgate.net | Plausible binding poses and estimation of binding affinity. nih.govacs.org |

| Peptide Arrays | A high-throughput method where a library of peptides is screened for binding to a target protein. jove.comsemanticscholar.org | Identification of binding motifs and mapping of interaction sites. jove.com |

The future of characterizing the interactions of this compound will likely involve a combination of these methods. High-throughput techniques like peptide arrays could be used for initial screening of potential protein targets. jove.comsemanticscholar.org Hits could then be validated and quantified using SPR or ITC. nih.govbio-protocol.org Finally, NMR or X-ray crystallography, potentially guided by molecular docking, could provide high-resolution structural details of the interaction. nih.govnih.gov

Q & A

Q. How can researchers mitigate bias in bioactivity assays involving chiral peptides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.